molecular formula C6H4N4O B13101711 Pyrimido[5,4-C]pyridazin-8(7H)-one CAS No. 21147-71-7

Pyrimido[5,4-C]pyridazin-8(7H)-one

Cat. No.: B13101711
CAS No.: 21147-71-7
M. Wt: 148.12 g/mol
InChI Key: WDWGAKMANCYRIX-UHFFFAOYSA-N
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Description

Significance and Context within Nitrogen Heterocyclic Chemistry

Nitrogen heterocycles are fundamental to life and are found in a vast number of natural products, pharmaceuticals, and agrochemicals. askpharmacy.net The pyrimidine (B1678525) moiety, a key component of the Pyrimido[5,4-C]pyridazin-8(7H)-one structure, is a constituent of nucleic acids (cytosine, thymine, and uracil) and several vitamins and coenzymes. Pyridazines and their fused derivatives have also been the subject of intensive investigation due to their diverse biological activities. researchgate.net

The fusion of these two important heterocyclic rings in the this compound scaffold creates a planar, electron-deficient system that can engage in a variety of intermolecular interactions. This makes it an attractive template for the design of molecules that can bind to biological targets such as enzymes and receptors. The specific arrangement of nitrogen atoms also allows for a range of chemical modifications, enabling the fine-tuning of the molecule's properties for specific applications.

Historical Overview and Early Investigations of Pyrimidopyridazines

The exploration of pyrimidopyridazine chemistry has a history rooted in the broader development of heterocyclic chemistry. Early studies focused on the fundamental synthesis and characterization of these fused systems. Various synthetic strategies have been developed over the years to construct the pyrimidopyridazine core. These methods often involve the condensation of a suitably substituted pyrimidine with a 1,2-dicarbonyl compound or a related synthon.

One of the key challenges in the early investigations was the selective synthesis of specific isomers of pyrimidopyridazine, as different fusion patterns lead to distinct chemical and physical properties. For instance, besides the [5,4-c] fusion, other isomers like pyrimido[4,5-c]pyridazines and pyrimido[4,5-d]pyridazines have also been synthesized and studied for their potential applications. researchgate.net

Research Trends and Emerging Areas of Investigation for the this compound Core

In recent years, research on the this compound scaffold has gained significant momentum. Current investigations are largely focused on exploring its potential in medicinal chemistry. The unique structural features of this core have made it a promising candidate for the development of new therapeutic agents.

One major area of interest is the synthesis of novel derivatives of this compound and the evaluation of their biological activities. For example, various substituted pyrimido[5,4-c]quinolines, which can be considered as extended analogues of the this compound system, have been synthesized and shown to possess antiproliferative properties. nih.gov Another study focused on pyrimido[5,4-c]quinolin-4(3H)-one derivatives as potent ligands for serotonin (B10506) receptors, which are important targets for the treatment of central nervous system disorders. nih.gov

The development of efficient and versatile synthetic methodologies for the construction of the this compound core is another active area of research. Modern synthetic techniques, such as multicomponent reactions and microwave-assisted synthesis, are being employed to create libraries of diverse derivatives for biological screening. researchgate.net These advanced synthetic approaches offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21147-71-7

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

7H-pyrimido[5,4-c]pyridazin-8-one

InChI

InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11)

InChI Key

WDWGAKMANCYRIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1N=CNC2=O

Origin of Product

United States

Synthetic Methodologies for Pyrimido 5,4 C Pyridazin 8 7h One and Its Derivatives

Classical and Established Synthetic Routes to the Pyrimido[5,4-C]pyridazin-8(7H)-one Nucleus

Classical methods for the synthesis of the this compound nucleus often rely on multi-step sequences starting from pyridazine (B1198779) precursors. A common strategy involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyridazine core.

One established route involves the use of 4-aminopyridazine-3-carboxamide (B2467872). researchgate.net Fusion of this intermediate with urea (B33335) leads to the formation of pyrimido[5,4-c]pyridazine-6,8-dione, while reaction with ethyl orthoformate yields the desired pyrimido[5,4-c]pyridazin-8-one. researchgate.net The corresponding 8-thione derivative can be obtained by treating the 8-one with phosphorus pentasulfide. researchgate.net

Novel and Efficient Synthetic Strategies for Core Formation

In recent years, significant efforts have been directed towards the development of more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound and its analogs. These novel strategies often employ modern synthetic techniques to streamline the construction of this important heterocyclic scaffold.

One-Pot Multicomponent Reactions for Scaffold Assembly

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. ijcrt.orgnih.gov These reactions allow for the formation of complex molecules from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. ijcrt.org

While specific examples of one-pot MCRs leading directly to the this compound core are not extensively detailed in the provided results, the general principles of MCRs are highly applicable to the synthesis of related fused pyrimidine systems. nih.govrsc.org For instance, the synthesis of pyrimido[4,5-b]quinolines has been successfully achieved through one-pot multicomponent reactions, highlighting the potential of this strategy for accessing diverse heterocyclic scaffolds. nih.gov The development of novel MCRs for the direct construction of the this compound nucleus remains an active area of research.

Catalytic Methods in this compound Synthesis

The use of catalysts is central to many modern synthetic methodologies, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. In the context of pyrimido[5,4-c]pyridazine (B15244889) synthesis, catalytic methods have been employed to facilitate key bond-forming steps.

For example, a domino process involving an aza-Wittig reaction followed by heterocyclization utilizes a catalytic amount of sodium ethoxide to cyclize guanidine (B92328) intermediates into the pyrimido[5,4-c]pyridazine core in excellent yields. researchgate.netresearchgate.netresearchgate.net This catalytic step is crucial for the efficient formation of the final ring system. The development of novel catalytic systems, including organocatalysts and metal-based catalysts, holds promise for further improving the synthesis of this scaffold. nih.govoiccpress.com

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgnih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. rasayanjournal.co.in

Green chemistry approaches applicable to the synthesis of this compound and related structures include the use of safer solvents, microwave-assisted synthesis, and the development of catalytic, multicomponent reactions. rasayanjournal.co.in For instance, microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times in the synthesis of fused pyrimidine systems. atmiyauni.ac.in The use of water as a solvent and the development of reusable catalysts are other key aspects of green synthetic design that can be applied to the synthesis of this scaffold. nih.govatmiyauni.ac.in

Aza-Wittig Reaction/Heterocyclization Strategies

A particularly efficient and versatile method for the synthesis of pyrimido[5,4-c]pyridazines involves a domino sequence of an aza-Wittig reaction followed by heterocyclization. researchgate.netresearchgate.netresearchgate.net This one-pot strategy offers a streamlined approach to the construction of the fused ring system.

The process begins with the reaction of an iminophosphorane with an isocyanate, such as phenylisocyanate. researchgate.netresearchgate.netresearchgate.net The subsequent addition of an amine leads to the formation of a guanidine intermediate. researchgate.netresearchgate.net This intermediate is then cyclized in the presence of a catalytic amount of sodium ethoxide to afford the desired pyrimido[5,4-c]pyridazine derivatives in moderate to excellent yields. researchgate.netresearchgate.netresearchgate.net This methodology has proven to be a powerful tool for the synthesis of a variety of substituted pyrimido[5,4-c]pyridazines. researchgate.net

Starting MaterialsReagentsProductYieldReference
IminophosphoranePhenylisocyanate, Amines, Sodium Ethoxide (catalyst)Pyrimido[5,4-c]pyridazinesModerate to Excellent researchgate.netresearchgate.netresearchgate.net

Cyclocondensation Reactions for Polyazaheterocycle Formation

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring system through the reaction of two or more functional groups with the elimination of a small molecule, such as water or ammonia. This approach is widely used in the formation of polyazaheterocycles.

In the context of pyrimido[5,4-c]pyridazine synthesis, cyclocondensation reactions can be employed to construct the pyrimidine ring. For example, the reaction of 4-aminopyridazine-3-carboxamide with ethyl orthoformate is a cyclocondensation reaction that yields pyrimido[5,4-c]pyridazin-8-one. researchgate.net Similarly, the reaction of appropriately substituted pyridazines with reagents like urea or formamide (B127407) can lead to the formation of the fused pyrimidine ring through cyclocondensation. researchgate.net These reactions are fundamental to building the core structure of the target molecule.

Reactant 1Reactant 2ProductReference
4-Aminopyridazine-3-carboxamideUreaPyrimido[5,4-c]pyridazine-6,8-dione researchgate.net
4-Aminopyridazine-3-carboxamideEthyl orthoformatePyrimido[5,4-c]pyridazin-8-one researchgate.net
4-Amino-3-cyanopyridazineFormamide8-Aminopyrimido[5,4-c]pyridazine researchgate.net

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the core scaffold of this compound is synthesized, further chemical modifications are often necessary to explore the structure-activity relationships (SAR) and to optimize the pharmacological properties of the compounds. These modifications can be broadly categorized into regioselective functionalization, peripheral substituent modification, and the generation of chemical libraries for high-throughput screening.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the specific modification of a particular position on the this compound core, which is essential for understanding the contribution of different parts of the molecule to its biological activity. While specific studies on the regioselective functionalization of the this compound scaffold are not extensively documented, principles from related heterocyclic systems can be applied.

For instance, in the synthesis of pyrimido[5,4-c]quinolines, a related fused heterocyclic system, regioselectivity is achieved through a base-catalyzed cyclization reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with variously substituted guanidine hydrochlorides. This approach allows for the introduction of diverse substituents at specific positions of the resulting pyrimidine ring. nih.gov The reactivity of different positions on the heterocyclic core is influenced by the electronic properties of the existing substituents and the reaction conditions. For example, the presence of electron-withdrawing or electron-donating groups can direct incoming reagents to specific sites. nih.gov

In the broader context of pyrimidine chemistry, regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) has been achieved using phase transfer catalysts to control the site of nucleophilic aromatic substitution (SnAr) reactions. shd-pub.org.rs Such strategies could potentially be adapted for the this compound system to achieve selective substitution at various positions.

Peripheral Substituent Modification and Elaboration

The modification of peripheral substituents on the this compound scaffold is a key strategy for fine-tuning the biological activity and physicochemical properties of the molecule. This can involve the transformation of existing functional groups or the introduction of new ones through various chemical reactions.

A study on pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which share a common pyrimidine ring, demonstrated that the introduction of different substituents on the pyrimidine ring can lead to selective inhibitors of EGFR mutants. nih.gov This highlights the importance of substituent modification in directing the biological target of these compounds.

In the synthesis of novel pyridazino[6,1-c]pyrimido[5,4-e] nih.govresearchgate.netscilit.comtriazine derivatives, the modification of a di-chlorinated intermediate with various secondary amines in boiling ethanol (B145695) led to a series of new compounds. scilit.com This approach of nucleophilic substitution on a halogenated precursor is a common and effective method for introducing a variety of functional groups.

Similarly, in the context of pyrimidohexahydroquinolines, the modification of a primary amino group on the hexahydroquinoline core allowed for the introduction of various functionalities, including oxalyl chloride and triethyl orthoformate, leading to compounds with varying cytotoxic activities. nih.gov The hydrazide derivatives, in particular, showed enhanced potency, suggesting that the introduction of hydrogen-bonding moieties can be beneficial. nih.gov

The following table illustrates potential modifications on a hypothetical this compound core based on derivatization strategies from related heterocyclic systems.

Starting Material Reagent Reaction Type Resulting Functional Group Potential Application
Chloro-pyrimido[5,4-c]pyridazin-8(7H)-oneVarious aminesNucleophilic Aromatic SubstitutionAmino derivativesModulation of biological activity
Amino-pyrimido[5,4-c]pyridazin-8(7H)-oneAcid chloridesAcylationAmide derivativesIntroduction of new pharmacophores
Bromo-pyrimido[5,4-c]pyridazin-8(7H)-oneBoronic acidsSuzuki CouplingAryl or heteroaryl derivativesExploration of new chemical space
Ester-pyrimido[5,4-c]pyridazin-8(7H)-oneHydrazineHydrazinolysisHydrazide derivativesFurther functionalization

Parallel Synthesis and Combinatorial Chemistry for Library Generation

To efficiently explore the chemical space around the this compound scaffold, parallel synthesis and combinatorial chemistry approaches are invaluable. These techniques allow for the rapid generation of a large number of derivatives, which can then be screened for biological activity.

While a specific combinatorial library for this compound has not been detailed in the reviewed literature, the principles of solid-phase synthesis, a cornerstone of combinatorial chemistry, have been applied to the related pyrimido[4,5-d]pyrimidine (B13093195) system. In this approach, a polymer-bound pyrimidine was treated with various reagents to generate a library of pyrimido[4,5-d]pyrimidine derivatives. This methodology minimizes the need for purification of intermediates and is well-suited for high-throughput synthesis.

The general workflow for a potential combinatorial synthesis of a this compound library could involve the following steps, based on a one-pot synthesis method. nih.govresearchgate.net

Step Description Building Block Diversity
1. Guanidine FormationReaction of an iminophosphorane with a diverse set of isocyanates.Varied isocyanates introduce diversity at one position.
2. HeterocylizationAddition of various amines to the guanidine intermediate.A library of amines introduces a second point of diversity.
3. CyclizationCyclization in the presence of a base to form the pyrimido[5,4-c]pyridazine core.The core scaffold is maintained across the library.

This approach would allow for the generation of a library of this compound derivatives with diverse substituents at key positions, facilitating a comprehensive exploration of their structure-activity relationships.

Theoretical and Computational Chemistry of Pyrimido 5,4 C Pyridazin 8 7h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modern chemical research for predicting the molecular and electronic properties of compounds. DFT methods are employed to determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional conformation. For Pyrimido[5,4-C]pyridazin-8(7H)-one, these calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining its structural framework.

Furthermore, DFT is used to compute various electronic properties that govern the molecule's reactivity and intermolecular interactions. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the dipole moment. The MEP map, for instance, visualizes the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.com

For this compound, analysis of the frontier orbitals would reveal the distribution of these orbitals across the fused ring system. Based on studies of similar nitrogen-containing heterocycles, it is expected that the HOMO would be distributed over the electron-rich portions of the molecule, likely involving the nitrogen atoms and parts of the pyrimidine (B1678525) ring. nih.govwuxibiology.com Conversely, the LUMO would likely be concentrated on the more electron-deficient areas. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally implies that less energy is required to excite an electron, suggesting higher chemical reactivity. nih.gov

DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves identifying and characterizing the structures of reactants, intermediates, transition states, and products. For this compound, this methodology could be used to predict the most likely pathways for various synthetic transformations or metabolic reactions.

By calculating the energies of transition states, chemists can determine the activation energy barriers for different potential reaction steps. nih.gov The path with the lowest activation energy is generally the favored kinetic pathway. For instance, in studying the synthesis of related pyridazine (B1198779) structures, theoretical calculations have been used to support proposed mechanisms involving steps like nucleophilic substitution, dimerization, and autoxidation by identifying stable intermediates and feasible transition state energies. nih.gov This approach allows for a detailed, step-by-step understanding of how the molecule is formed or how it might react with other reagents, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Molecular Modeling and Docking Studies for Mechanistic Insights into Target Interactions

Molecular modeling, and specifically molecular docking, is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. nih.gov The process involves placing the ligand into the binding site of a protein in various orientations and conformations to find the most favorable binding mode, which is typically the one with the lowest binding energy. nih.gov Studies on related pyrimido[5,4-c]quinoline and pyrimido[4,5-c]pyridazine (B13102040) derivatives have successfully used docking to explore their interactions with targets like protein kinases (e.g., AKT1) and enzymes involved in cell proliferation (e.g., EGFR, Topoisomerase I). nih.govresearchgate.netresearchgate.net

Once a preferred binding pose is identified through docking, a detailed ligand-protein interaction profile can be generated. nih.gov This profile catalogs the specific non-covalent interactions that stabilize the ligand within the protein's binding site. nih.gov These interactions are critical for molecular recognition and binding affinity.

Key interactions typically profiled include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the ligand) and acceptors (like carbonyl oxygens in the protein's backbone or side chains).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

For this compound, the nitrogen atoms and the carbonyl oxygen are potential hydrogen bond acceptors or donors, which would likely play a key role in its interaction with a protein target.

Table 2: Hypothetical Ligand-Protein Interaction Profile for this compound with a Protein Kinase Target

Atom/Group in Ligand Interacting Residue in Protein Interaction Type
Pyrimidine N1 Amino Acid (e.g., Lysine) Hydrogen Bond
Pyridazine N5 Amino Acid (e.g., Aspartate) Hydrogen Bond
Carbonyl C8=O Amino Acid (e.g., Serine) Hydrogen Bond
Fused Aromatic Core Amino Acid (e.g., Phenylalanine) Pi-Pi Stacking

Molecular docking algorithms not only predict the binding pose but also provide a quantitative estimate of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov Lower binding energy values indicate a more stable and favorable interaction between the ligand and the protein. This scoring allows for the comparison and ranking of different compounds or different binding modes of the same compound.

The predicted binding mode reveals the specific three-dimensional arrangement of the ligand within the active site, which is fundamental to its mechanism of action. For example, if this compound were to act as an enzyme inhibitor, its predicted binding mode would show how it occupies the catalytic site and interacts with key residues to block the substrate from binding. The binding energies calculated can guide the structural modification of the lead compound to improve its potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles and Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

The process of building a QSAR model involves:

Data Set: A collection of molecules with known biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological.

Model Building: Statistical methods, such as multiple linear regression, are used to create an equation that relates the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation. mdpi.com

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target. The resulting equation would highlight which structural features are most important for activity. For instance, a QSAR study on related pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines revealed statistically significant models that could predict anti-inflammatory activity. nih.gov Such a model can guide the rational design of new, more potent analogs by suggesting modifications that enhance the key descriptors identified in the QSAR equation. mdpi.com

Table 3: List of Chemical Compounds

Compound Name
This compound
Pyrimido[5,4-c]quinoline
Pyrimido[1,2-b]pyridazin-2-one
Pyrimido[4,5-c]pyridazine
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine
Leucine
Valine
Phenylalanine
Tyrosine
Tryptophan
Lysine
Aspartate

Descriptor Selection and Model Validation

The foundation of a robust QSAR model lies in the careful selection of molecular descriptors and rigorous validation of the model's predictive power. Molecular descriptors are numerical values that characterize the properties of a molecule. For pyrimidine-based scaffolds, a variety of descriptors are often employed, categorized as 1D, 2D, and 3D, which account for different aspects of the molecular structure.

Descriptor Selection:

The process begins with the calculation of a wide range of descriptors for a set of known this compound analogues with experimentally determined biological activities. These descriptors can be broadly classified as:

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of atoms in a molecule, such as branching and shape.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular surface area and volume.

Electrostatic Descriptors: These quantify the charge distribution within the molecule, which is crucial for intermolecular interactions. Examples include partial charges on atoms and dipole moments.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Following the calculation of a large pool of descriptors, statistical methods are employed to select a subset of descriptors that have the most significant correlation with the biological activity. Techniques like stepwise multiple linear regression (MLR) are often used to identify the most relevant descriptors and build the QSAR model.

Model Validation:

Once a QSAR model is developed, it must be thoroughly validated to ensure its reliability and predictive capability. This is a critical step to prevent overfitting and to confirm that the model can accurately predict the activity of new, untested compounds. The validation process typically involves both internal and external validation techniques.

Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method. In this technique, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the dataset. The cross-validation coefficient (q²) is a key metric obtained from this process, with a value greater than 0.5 generally considered indicative of a good model.

External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimental activities of the test set compounds. The predictive correlation coefficient (r²_pred) is a common metric for external validation, with a value greater than 0.6 being desirable.

The statistical quality of the QSAR model is also evaluated using several other parameters, including the coefficient of determination (R²), which measures the goodness of fit of the model, and the root mean square error (RMSE), which indicates the deviation between predicted and observed values.

Table 1: Illustrative Descriptor Selection and Model Validation for a Pyrimidine-Based QSAR Model

Descriptor ClassSelected DescriptorsDescription
ElectrostaticPEOE_VSA_PPOSPositive partial surface area using the PEOE approach
TopologicalB_DouNumber of double bonds in the molecule
ConstitutionalA_ArPresence of aromatic rings
ElectrostaticQ_VSA_NEGNegative partial surface area using the VSA technique

Table 2: Statistical Validation of an Exemplary QSAR Model

ParameterValueDescription
0.89Coefficient of determination (Training Set)
0.65Leave-one-out cross-validation coefficient
r²_pred0.72Predictive correlation coefficient (Test Set)
F-statistic59.4Fisher's test value, indicating statistical significance
RMSE0.22Root Mean Square Error

Prediction of Novel Analogues

A validated QSAR model serves as a powerful predictive tool for the design of novel analogues of this compound with potentially enhanced biological activity. The insights gained from the selected descriptors guide the structural modifications. For instance, if a descriptor related to hydrophobicity positively correlates with activity, medicinal chemists can focus on adding lipophilic groups to the core structure.

The process of predicting novel analogues typically involves the following steps:

In Silico Design: Based on the structure-activity relationships elucidated by the QSAR model, new derivatives of the this compound scaffold are designed in a computational environment. This involves adding, removing, or modifying substituents at various positions on the parent molecule.

Descriptor Calculation: For each newly designed analogue, the same set of molecular descriptors used in the development of the QSAR model is calculated.

Activity Prediction: The validated QSAR equation is then used to predict the biological activity of these novel analogues based on their calculated descriptor values.

Molecular Docking: To further refine the predictions and understand the potential binding interactions of the most promising novel analogues, molecular docking studies are often performed. This involves computationally placing the designed compound into the active site of its biological target (e.g., a protein kinase) and evaluating the binding affinity and interaction patterns. This helps to prioritize candidates for synthesis and biological testing.

ADMET Prediction: In addition to predicting biological activity, computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel analogues. This early assessment of drug-likeness helps in identifying candidates with a higher probability of success in later stages of drug development.

This integrated computational approach, combining QSAR modeling, molecular docking, and ADMET prediction, significantly accelerates the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Table 3: Predicted Activities and Properties of Novel this compound Analogues

Analogue IDModificationPredicted pIC₅₀Predicted Binding Affinity (kcal/mol)Predicted ADMET Profile
PMP-01Addition of a methyl group at R17.8-8.5Good oral bioavailability, low toxicity
PMP-02Replacement of carbonyl with a thiocarbonyl7.5-8.2Moderate oral bioavailability
PMP-03Addition of a phenyl ring at R28.2-9.1Good oral bioavailability, potential CYP450 inhibition
PMP-04Introduction of a fluorine atom at R37.9-8.7Excellent oral bioavailability, low toxicity

Reactivity and Reaction Mechanisms of Pyrimido 5,4 C Pyridazin 8 7h One Derivatives

Electrophilic Aromatic Substitution Reactions

The pyrimidine (B1678525) and pyridazine (B1198779) rings are generally deactivated towards electrophilic aromatic substitution due to the presence of electron-withdrawing nitrogen atoms. stackexchange.com This deactivation makes direct substitution on the pyrimido[5,4-c]pyridazin-8(7H)-one nucleus challenging. However, the introduction of activating groups or the use of potent electrophiles under forcing conditions can facilitate these reactions. The regioselectivity of such substitutions is influenced by the electronic effects of the existing substituents and the inherent reactivity of the different positions on the fused ring system. stackexchange.com For instance, in related azine systems, electrophilic attack is often directed to specific positions based on the stability of the resulting intermediates. stackexchange.com

Nucleophilic Addition/Substitution Reactions

Nucleophilic attack is a more common and synthetically useful reaction for this class of compounds. The electron-deficient nature of the pyrimidine and pyridazine rings makes them susceptible to attack by various nucleophiles. These reactions can proceed through several mechanisms, including nucleophilic addition followed by elimination (SNAE), or through the formation of intermediates.

A prevalent mechanism in related aza-aromatic systems is the S_N(ANRORC) mechanism, which involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. wur.nl This pathway is particularly common in reactions with strong nucleophiles like amide ions in liquid ammonia. wur.nl

The general steps for nucleophilic addition reactions can be summarized as follows:

Attack of the nucleophile on an electron-deficient carbon atom of the heterocyclic ring. libretexts.org

Formation of a tetrahedral intermediate. youtube.com

Either elimination of a leaving group to afford a substitution product or protonation to yield an addition product. libretexts.orgyoutube.com

Microwave irradiation has been shown to significantly accelerate nucleophilic substitution reactions on related heterocyclic systems, often leading to higher yields in shorter reaction times compared to conventional heating. cem.com

Cycloaddition Reactions (e.g., Diels-Alder, Retro-Diels-Alder)

The pyrimidine and pyridazine moieties can participate as either the diene or dienophile component in Diels-Alder reactions, a powerful tool for constructing six-membered rings. nih.gov The [4+2] cycloaddition is a concerted process that typically proceeds with high regio- and stereoselectivity. nih.govlibretexts.org The reactivity in these reactions is governed by the electronic nature of both the diene and the dienophile; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. youtube.com

The Diels-Alder reaction is reversible, and the reverse reaction, known as the retro-Diels-Alder reaction, can be induced under certain conditions, such as heat, to regenerate the starting diene and dienophile. nih.gov This reversibility has been exploited in various applications, including drug delivery systems. nih.gov Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, can lead to the formation of complex, fused cyclic systems. researchgate.net

Ring-Opening and Ring-Closing Reactions

The this compound scaffold can undergo a variety of ring-opening and ring-closing reactions, often triggered by nucleophilic or electrophilic attack, or by photochemical means. These reactions provide access to a diverse range of other heterocyclic systems.

For example, the reaction of related pyridazine derivatives with certain nucleophiles can lead to ring contraction, forming pyrazoles or 1,2,4-triazoles. wur.nl A common strategy for ring transformation involves a sequence of ring-opening of the initial heterocycle followed by a subsequent ring-closing event to form a new ring system. researchgate.netnih.gov This approach, sometimes referred to as skeletal editing, allows for the conversion of one heterocyclic core into another. researchgate.net

In a specific synthetic route to pyrimido[5,4-c]pyridazines, a key step involves the cyclization of guanidine (B92328) intermediates in the presence of a catalytic amount of sodium ethoxide. researchgate.net This demonstrates an intramolecular ring-closing reaction to form the final fused heterocyclic product. researchgate.net

Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer alternative and often milder conditions for effecting transformations on heterocyclic compounds. researchgate.net These techniques can generate radical intermediates through single-electron transfer (SET) processes. researchgate.net

Electrochemical methods, in particular, allow for precise control over oxidation and reduction processes by fine-tuning the applied potential. researchgate.net This control enables selective modifications, such as the introduction of functional groups. These reactions are often conducted in environmentally friendly solvents, making them sustainable processes. researchgate.net While specific studies on the photochemical and electrochemical reactions of this compound itself are not extensively detailed in the provided search results, the principles applied to related heterocycles like pyrimido[5,4-b]indoles are relevant. researchgate.net These methods can be used for C-H functionalization, cross-coupling reactions, and the synthesis of various derivatives. researchgate.net

Biological Activity and Mechanistic Insights Excluding Clinical Data

Enzyme Inhibition Mechanisms of Pyrimido[5,4-C]pyridazin-8(7H)-one Analogues

Analogues of the pyrimido[5,4-c]pyridazine (B15244889) scaffold have been investigated for their potential to inhibit various enzymes, a common mechanism for therapeutic intervention.

Kinetic Analysis of Inhibition

Detailed kinetic analyses, including the determination of inhibition constants (Ki values), are crucial for quantifying the potency of an inhibitor. For the specific this compound scaffold, comprehensive public-domain data from such kinetic studies are scarce. However, research on related pyrimidine-fused systems offers a glimpse into their potential as enzyme inhibitors. For instance, studies on 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have identified potent inhibitors of Lymphocyte-specific kinase (Lck), with some analogues demonstrating low nanomolar IC50 values. lookchem.comnih.gov The method for determining the half maximal inhibitory concentration (IC50) often involves commercially available kinase assay kits. lookchem.com A more precise understanding of the inhibitory mechanism would require detailed kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive, which in turn would inform on the binding site of the inhibitor relative to the enzyme's substrate. nih.gov

Structural Basis of Enzyme-Ligand Interactions (e.g., Co-crystal Structures)

The elucidation of the three-dimensional structure of an enzyme-ligand complex, typically through X-ray crystallography of co-crystals, provides invaluable information about the binding mode of an inhibitor. At present, there are no publicly available co-crystal structures of this compound or its direct analogues bound to a target enzyme. However, molecular modeling and docking studies on related structures have been used to propose binding modes. For example, the binding mode of 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives in the active site of Lck kinase has been proposed through molecular modeling. lookchem.comnih.gov Similarly, docking studies of pyrimido[5,4-c]quinoline derivatives have been conducted to understand their interaction with receptors. nih.govresearchgate.net These computational approaches help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and can guide the design of more potent and selective inhibitors.

Receptor Binding Studies and Allosteric Modulation (Cellular/Biochemical Level)

Beyond enzyme inhibition, compounds with the pyrimidine (B1678525) core structure are known to interact with various receptors, either as direct ligands at the primary (orthosteric) binding site or as allosteric modulators at a secondary site.

Binding Affinity Determination

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. For the this compound scaffold itself, specific binding affinity data are not readily found in the literature. However, studies on related pyrimido[5,4-c]quinoline-4(3H)-one derivatives have shown high in vitro affinity for the 5-HT(1A) serotonin (B10506) receptor, with moderate-to-low affinity for the 5-HT(2A) and 5-HT(7) receptors. nih.gov These studies utilize radioligand binding assays to determine the affinity of the compounds for their target receptors.

Signal Transduction Pathway Modulation

Allosteric modulators can fine-tune receptor activity in response to the endogenous ligand, offering a more nuanced approach to therapeutic intervention compared to simple agonists or antagonists. nih.gov There is currently no direct evidence to suggest that this compound analogues act as allosteric modulators. However, the broader class of pyrimidine-containing compounds has been explored for such properties. The investigation of potential allosteric modulation by novel compounds often involves screening assays that measure downstream signaling events, such as changes in intracellular second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphate (B84403) (IP-One). nih.govnih.gov

Interference with Cellular Processes and Pathways (e.g., Apoptosis, Cell Cycle)

Several studies on pyrimidine derivatives have demonstrated their ability to interfere with fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression, which are key targets in cancer therapy.

Small molecules that can induce apoptosis are of significant interest for their therapeutic potential. nih.gov The intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.gov Studies on quinoline (B57606) derivatives have shown that they can induce apoptosis through the activation of both caspase-8 (a key player in the extrinsic pathway) and caspase-9 (the initiator caspase of the intrinsic pathway). nih.gov

Furthermore, the regulation of the cell cycle is a critical process that is often dysregulated in cancer. Small molecules that can arrest the cell cycle at specific checkpoints can prevent cancer cell proliferation. While direct evidence for this compound is lacking, related pyrimidine structures have been shown to induce cell cycle arrest.

Apoptosis Induction Mechanisms (Cellular Studies)nih.gov

Apoptosis, or programmed cell death, is a critical pathway through which antitumor agents eliminate cancer cells. Several pyrimido-pyridazine-related structures have been shown to effectively induce apoptosis through various molecular triggers.

One primary mechanism involves the generation of intracellular reactive oxygen species (ROS). nih.gov Mechanistic studies on pyrimido[5,4-g]indolizine derivatives in triple-negative breast cancer cells (MDA-MB-231) revealed that these compounds, particularly upon photoactivation, significantly increase ROS production. nih.gov This surge in ROS creates a state of oxidative stress, including thiol redox stress, which acts as a trigger for the apoptotic cascade. nih.gov This ROS-mediated apoptosis was also observed in aggressive HER2-positive bladder cancer cells. nih.gov

Another well-defined pathway involves the modulation of key proteins in the Bcl-2 family, which are central regulators of apoptosis. Research on a pyrimido[1,2-b]pyridazin-2-one derivative demonstrated its ability to upregulate the expression of pro-apoptotic proteins such as p53 and Bax. nih.gov Concurrently, it was found to decrease the expression of the anti-apoptotic (pro-survival) protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and the activation of caspases.

Furthermore, cell cycle analysis of cells treated with a pyrimido[5,4-c]quinoline derivative showed a significant pre-G1 peak, which is a strong indicator of apoptotic cell death, a finding that was subsequently confirmed using Annexin V/PI staining assays. researchgate.net

Cell Cycle Regulation at a Molecular Level

Interference with the cell cycle is a cornerstone of cancer therapy. Compounds based on the pyrimido-pyridazine framework have been shown to arrest the cell cycle at various phases through distinct molecular mechanisms.

Flow cytometric analysis of cancer cells treated with pyrimido[4,5-c]quinolin-1(2H)-ones revealed that these compounds induce cell cycle arrest in the G2/M phase. nih.gov This arrest is a direct consequence of their ability to inhibit tubulin polymerization, which prevents the formation of a functional mitotic spindle, thereby halting cell division at the G2/M checkpoint. nih.gov

In contrast, certain pyrimido[1,2-b]pyridazin-2-one derivatives have been found to arrest the cell cycle at the G0/G1 phase. nih.gov This action ceases mitosis before the DNA synthesis phase begins, effectively inhibiting cancer cell proliferation at an early stage of the cycle. nih.gov

Other related compounds, such as the tricyclic nucleoside pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazine, exhibit a more complex effect on the cell cycle. This agent was found to block cell cycle progression at the G1-S boundary, preventing cells from entering the DNA synthesis (S) phase. nih.gov For cells that do enter the S phase, the compound slows their progression through it by inhibiting DNA synthesis. nih.gov This dual action of blocking entry into and slowing progression through the S phase leads to a significant reduction in cell viability. nih.gov

Compound ClassCell Cycle Phase of ArrestMolecular Mechanism
Pyrimido[4,5-c]quinolin-1(2H)-onesG2/M PhaseInhibition of tubulin polymerization nih.gov
Pyrimido[1,2-b]pyridazin-2-one (Comp. 1)G0/G1 PhaseNot fully elucidated, leads to inhibition of proliferation nih.gov
Pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazineG1/S Boundary & S PhaseInhibition of DNA synthesis nih.gov

Antimicrobial Activity at a Mechanistic Level (e.g., target identification in microorganisms)nih.govnih.govresearchgate.netbenthamscience.comnih.govnih.govnih.gov

Certain fused pyrimidine systems have demonstrated notable antimicrobial properties. A series of pyrimido[5,4-c]quinoline-2,4-dione derivatives exhibited broad-spectrum antibacterial efficacy, showing moderate activity against both Gram-positive (e.g., Streptococcus faecalis) and Gram-negative (E. coli and P. aeruginosa) bacteria. nih.gov

To elucidate the mechanism of action for the most active compounds from this series, molecular modeling studies were conducted. The researchers docked the active derivatives into the binding site of topoisomerase II DNA gyrase (PDB ID: 1KZN), a crucial bacterial enzyme responsible for managing DNA topology during replication. nih.gov The results of the docking study, when compared with a known inhibitor, suggested that DNA gyrase is a likely molecular target for these compounds. nih.gov Inhibition of this enzyme would disrupt bacterial DNA replication and lead to cell death.

Antiparasitic Activity Mechanisms

The search for new therapeutic agents against neglected tropical diseases has led to the investigation of pyrimido[5,4-d]pyrimidines, close structural relatives of the pyrimido[5,4-c]pyridazine core. These compounds have been identified as a novel class of agents with promising activity against the parasites responsible for sleeping sickness and leishmaniasis. mdpi.comnih.gov

In vitro evaluations showed that several pyrimido[5,4-d]pyrimidine (B1612823) derivatives possess low micromolar activity against Trypanosoma brucei, the causative agent of sleeping sickness. mdpi.comnih.gov One derivative, in particular, also demonstrated activity against Leishmania infantum. mdpi.comnih.gov This lead compound exhibited high potency against the parasites combined with very low cytotoxicity against human cell lines, resulting in a favorable selectivity index. nih.gov While these findings highlight the pyrimido[5,4-d]pyrimidine scaffold as a promising framework for developing new antiparasitic drugs, the precise molecular mechanism of their action against these parasites has not yet been fully elucidated and remains a subject for further investigation. mdpi.comnih.gov

Compound ClassTarget OrganismActivity (IC₅₀)Selectivity Index (SI)
Pyrimido[5,4-d]pyrimidine (derivative 4c)Trypanosoma brucei0.94 µM> 107
Pyrimido[5,4-d]pyrimidine (derivative 4c)Leishmania infantum3.13 µM> 32

Monoamine Oxidase (MAO) Inhibitory Activity and Selectivitynih.govnih.govmdpi.com

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. nih.gov Several studies on pyridazinone derivatives, which share a core structural element with pyrimido[5,4-c]pyridazines, have revealed potent and selective MAO inhibitory activity. researchgate.net

A series of synthesized pyridazinone derivatives demonstrated highly selective inhibition of MAO-B over MAO-A. The most potent compounds exhibited MAO-B inhibitory activity with IC₅₀ values in the sub-micromolar range. Kinetic studies revealed that these lead compounds act as competitive and reversible MAO-B inhibitors. researchgate.net

Molecular docking investigations provided insight into the basis for this selectivity. The inhibitory activity against MAO-B was attributed to favorable interactions with key amino acid residues in the enzyme's active site, specifically with residues E84 or Y326, which are important for selectivity. Further studies with pyridazinobenzylpiperidine derivatives confirmed that stability in the MAO-B active site is enhanced by pi-pi stacking interactions with tyrosine residues Tyr398 and Tyr326. researchgate.net The lack of these specific interactions in the MAO-A active site is believed to be the reason for the observed selectivity.

Compound SeriesTargetPotency (IC₅₀ / Kᵢ)Selectivity (MAO-B vs MAO-A)
Pyridazinone DerivativesMAO-BIC₅₀ = 0.17 µM; Kᵢ = 0.149 µM (Comp. TR16)> 235-fold
PyridazinobenzylpiperidinesMAO-BIC₅₀ = 0.203 µM; Kᵢ = 0.155 µM (Comp. S5)~19-fold researchgate.net

Potential Research Applications and Future Directions

Pyrimido[5,4-C]pyridazin-8(7H)-one as Scaffolds in Medicinal Chemistry Research

The pyrimidine (B1678525) moiety is a cornerstone in the design of biologically active agents, with many derivatives playing essential roles in therapeutic areas like oncology and virology. researchgate.net Fused pyrimidine systems, such as pyrimidopyridazines, are of significant interest due to their diverse pharmacological activities. researchgate.netresearchgate.net Different isomers of this scaffold have been investigated for antimicrobial, antifungal, and diuretic properties. researchgate.net The inherent structural features of the pyrimido[5,4-c]pyridazine (B15244889) core make it an attractive scaffold for developing new therapeutic agents.

Fragment-Based Drug Discovery (FBDD) is a modern approach in pharmaceutical research that identifies low-molecular-weight ligands (fragments) that bind weakly to a biological target. These fragments are then optimized and grown into more potent, drug-like molecules. The this compound scaffold, with its rigid structure and multiple points for functionalization, is a suitable candidate for FBDD campaigns. Its hydrogen bond donors and acceptors can facilitate initial binding interactions within a target's active site, serving as a foundational piece for building more complex and specific inhibitors.

Structure-Based Drug Design (SBDD) utilizes high-resolution structural information of biological targets, typically obtained through X-ray crystallography or NMR spectroscopy, to design molecules that can bind with high affinity and selectivity. This approach has been successfully applied to related pyrimidopyridazine scaffolds.

For instance, in the development of novel antibiotics, SBDD was employed to optimize pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of Dihydropteroate (B1496061) Synthase (DHPS), a validated target in bacteria. nih.gov Initial studies of a known pyridazine (B1198779) inhibitor bound to Bacillus anthracis DHPS revealed unfavorable interactions. nih.gov Using this structural information, a new series of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines was designed to enhance binding affinity. nih.govnih.gov Key modifications included the removal of an N-methyl group to improve fit within the pterin (B48896) binding pocket and optimizing the length of a carboxylic acid side chain to better occupy the pyrophosphate binding site. nih.govnih.gov These designed inhibitors were then synthesized and evaluated using enzyme assays, crystallography, isothermal calorimetry, and surface plasmon resonance to gain a comprehensive understanding of their binding interactions. nih.gov

Table 1: SBDD-Based Modifications of Pyrimido[4,5-c]pyridazine Derivatives for DHPS Inhibition

Compound Series Design Strategy Intended Improvement Outcome
4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazinesRemoval of N-methyl ring substitution. nih.govnih.govImproved binding within the pterin pocket of DHPS. nih.govnih.govCompounds lacking the N-methyl group showed increased inhibition of DHPS. nih.gov
4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazinesOptimization of the side chain carboxylic acid length. nih.govnih.govTo fully engage the pyrophosphate binding site. nih.govnih.govThe beneficial effects of optimizing the side chain length were less apparent. nih.gov

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.gov The pyrimidopyridazine scaffold and its related isomers have been the subject of such optimization efforts against various biological targets.

One of the primary goals of lead optimization is to identify the specific biological targets through which the compounds exert their effects. nih.gov Research on related pyrimido[5,4-c]quinoline derivatives has identified multiple potential targets in cancer therapy. researchgate.netnih.gov These compounds were screened for their antiproliferative activity and subsequently assessed against specific enzymes known to be involved in cancer progression. nih.gov This work revealed that the compounds were selective inhibitors of topoisomerase I and Epidermal Growth Factor Receptor (EGFR), while showing weak activity against topoisomerase IIα and Cyclin-Dependent Kinase 2 (CDK2). researchgate.netnih.gov Such studies are crucial for elucidating the mechanism of action and guiding further optimization. researchgate.net

Similarly, derivatives of the related pyrimido[5,4-d]pyrimidine (B1612823) scaffold have been identified as a promising new class of agents against the parasites responsible for sleeping sickness (Trypanosoma brucei) and leishmaniasis (Leishmania infantum). nih.gov The most active compound from this series demonstrated low micromolar activity against both parasites, highlighting a new potential therapeutic avenue for these neglected tropical diseases. nih.gov

Table 2: Identified Biological Targets for Pyrimidopyridazine and Related Scaffolds

Scaffold Derivative Class Identified Target(s) Therapeutic Area Reference
Pyrimido[4,5-c]pyridazine4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazinesDihydropteroate Synthase (DHPS)Antibacterial nih.govnih.gov
Pyrimido[5,4-c]quinolineSubstituted pyrimido[5,4-c]quinolinesTopoisomerase I, EGFRAnticancer researchgate.netnih.gov
Pyrimido[5,4-d]pyrimidineSubstituted pyrimido[5,4-d]pyrimidinesNot specified; active against whole parasitesAntitrypanosomal, Antileishmanial nih.gov

Application in Material Science Research (Theoretical/Exploratory)

Beyond medicinal chemistry, the electronic properties and rigid, planar structure of fused pyrimidine systems like this compound suggest potential applications in material science. While research on this specific isomer is nascent, studies on related structures provide a basis for theoretical and exploratory work.

In polymer chemistry, there is a continuous search for new monomeric units that can impart desirable thermal, mechanical, and electronic properties to polymers. The incorporation of heterocyclic aromatic rings into a polymer backbone can enhance thermal stability and introduce specific electronic functionalities.

Research into related pyrimido[4,5-g]quinazoline-4,9-dione-based polymers has demonstrated the viability of this approach. rsc.org Two novel π-conjugated polymers, PPQ2T-TVT-24 and PPQ2T-TT-24, were synthesized via Stille cross-coupling. These polymers incorporated the pyrimidoquinazoline dione (B5365651) moiety alongside other aromatic units like thieno[3,2-b]thiophene (B52689) (TT) and (E)-1,2-bis(thiophen-2-yl)ethene (TVT). rsc.org The resulting materials exhibited good thermal stability, a crucial property for applications in electronic devices. rsc.org This suggests that the pyrimido[5,4-c]pyridazine core could similarly be used as a building block for novel, thermally stable, and electronically active polymers.

The optoelectronic properties of organic materials are of great interest for applications in devices such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). The electron-deficient nature of the pyrimidine and pyridazine rings makes the pyrimido[5,4-c]pyridazine scaffold a candidate for creating n-type or ambipolar semiconducting materials.

The aforementioned pyrimido[4,5-g]quinazoline-4,9-dione-based polymers were specifically investigated for their performance in OTFTs. rsc.org Both polymers demonstrated promising field-effect transistor performance, functioning as p-type semiconductors with respectable hole mobilities. rsc.org The study also highlighted how the choice of the comonomer unit significantly influenced the material's stability towards moisture, a critical factor for the longevity of organic electronic devices. rsc.org These findings underscore the potential of using fused pyrimidine systems, including by extension the pyrimido[5,4-c]pyridazine scaffold, to develop new materials for optoelectronic applications.

Table 3: Properties of Polymers Based on a Related Fused Pyrimidine Scaffold

Polymer Name Key Monomeric Units Application Key Finding Hole Mobility (cm²/V·s)
PPQ2T-TT-24Pyrimido[4,5-g]quinazoline-4,9-dione, Thieno[3,2-b]thiophene (TT)Organic Thin-Film Transistor (OTFT)Good thermal stability; higher stability against moisture. rsc.orgUp to 3.08 x 10⁻³
PPQ2T-TVT-24Pyrimido[4,5-g]quinazoline-4,9-dione, (E)-1,2-bis(thiophen-2-yl)ethene (TVT)Organic Thin-Film Transistor (OTFT)Good thermal stability; promising transistor performance. rsc.orgUp to 5.34 x 10⁻³

Role in Catalysis Research (e.g., Organocatalysis, Ligand Design)

While direct applications of this compound as a catalyst or ligand in catalysis research are not extensively documented, the broader field of pyrimidine and pyridazine chemistry suggests potential avenues for its use. The nitrogen-rich heterocyclic core of this compound presents opportunities for its derivatives to act as ligands for metal-catalyzed reactions. The multiple nitrogen atoms can serve as coordination sites for metal ions, potentially influencing the catalytic activity and selectivity of the metallic center.

In the realm of organocatalysis, the focus often lies on the use of small organic molecules to catalyze chemical transformations. Although direct evidence is wanting for this compound, the synthesis of related pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved using a DABCO-based ionic liquid as a reusable catalyst. oiccpress.com This highlights the utility of catalytic methods in the synthesis of this class of compounds, suggesting that derivatives of this compound could be explored for their potential catalytic activities in various organic reactions. The unique electronic and steric properties of the pyrimido[5,4-c]pyridazine scaffold could be harnessed to design novel organocatalysts for asymmetric synthesis and other transformations.

Challenges and Opportunities in this compound Research

The exploration of this compound and its derivatives is an expanding field, presenting both significant challenges and exciting opportunities for researchers.

Synthetic Accessibility Challenges

The synthesis of the pyrimido[5,4-c]pyridazine core and its derivatives can be a complex undertaking, often requiring multi-step procedures and specialized starting materials. researchgate.netresearchgate.net For instance, one-pot methods have been developed that involve a domino process of an aza-Wittig reaction followed by heterocyclization to yield pyrimido[5,4-c]pyridazines. researchgate.netresearchgate.net Another approach involves the cyclocondensation of amino-pyrazolopyridopyrimidine precursors with malonates in high-boiling solvents like diphenyl ether. nih.gov

These methods, while effective, can present challenges in terms of precursor availability, reaction conditions, and purification of the final products. The development of more efficient, scalable, and versatile synthetic routes is a key challenge that needs to be addressed to facilitate broader research into the applications of this heterocyclic system. Overcoming these synthetic hurdles will be crucial for the cost-effective production of a diverse library of this compound derivatives for further investigation.

Exploration of Novel Biological Targets

The pyrimido[5,4-c]pyridazine scaffold is a promising framework for the design of novel therapeutic agents. Research into related pyrimidine-fused heterocycles has revealed a wide range of biological activities, suggesting that this compound derivatives could interact with a variety of biological targets.

For example, pyrimido[5,4-c]quinoline derivatives have shown potential as antiproliferative agents by targeting topoisomerase I. nih.gov Another related class of compounds, pyrimido[4,5-c]pyridazine derivatives, has been designed as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in microorganisms. nih.gov Furthermore, pyridazinone-4-carboxamides have been identified as inverse agonists for the cannabinoid receptor type-2 (CB2R). nih.gov The structural similarities suggest that the this compound core could be a valuable scaffold for developing inhibitors for these and other novel biological targets. The exploration of this chemical space could lead to the discovery of new drugs for cancer, infectious diseases, and inflammatory conditions.

Derivative ClassPotential Biological TargetTherapeutic Area
Pyrimido[5,4-c]quinolinesTopoisomerase I, CDK2Oncology
Pyrimido[4,5-c]pyridazinesDihydropteroate synthase (DHPS)Infectious Diseases
Pyridazinone-4-carboxamidesCannabinoid receptor type-2 (CB2R)Inflammatory Diseases
Pyrimido[5,4-d]pyrimidinesNot specifiedAntiparasitic (Trypanosoma, Leishmania)

Advanced Computational Tool Development

Computational tools are playing an increasingly important role in modern drug discovery and materials science. For this compound research, computational methods such as Density Functional Theory (DFT) and molecular docking are being utilized to understand the structural and electronic properties of these molecules and to predict their interactions with biological targets. mdpi.comnih.gov

DFT simulations can provide insights into the optimized geometry, electronic structure, and reactivity of this compound derivatives. nih.gov Molecular docking studies can then be used to predict the binding modes of these compounds within the active sites of proteins, helping to rationalize observed biological activities and to guide the design of more potent and selective analogs. nih.gov

The continued development of more accurate and efficient computational models is a key opportunity in this field. Advanced computational tools could enable the high-throughput virtual screening of large compound libraries, the prediction of ADME (absorption, distribution, metabolism, and excretion) properties, and the de novo design of novel this compound derivatives with desired biological activities.

Integration with Artificial Intelligence for Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) with computational chemistry offers a powerful new paradigm for accelerated compound design. While still an emerging area for this compound research, AI has the potential to revolutionize the discovery of new derivatives with optimized properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.